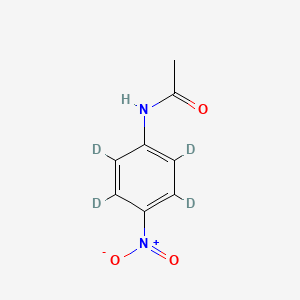
Acetamide, N-(4-nitrophenyl-2,3,5,6-d4)-
Cat. No. B1345571
Key on ui cas rn:
68239-25-8
M. Wt: 184.19 g/mol
InChI Key: NQRLPDFELNCFHW-QFFDRWTDSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06800590B2
Procedure details


1.688 g (9.38 mmol) p-acetamino nitrobenzene is dissolved in 10 ml of anhydrous methanol. Suitable amount, i.e., 0.1266 g Raney-Ni and 0.83 g (14.1 mmol, 85%) hydrazine hydrate is added to the solution. The mixture is reacted for 6 hours, and then suction filtered. The filtrate is concentrated to give a product, p-acetamino aniline. The yield reaches the theoretical value.



Identifiers


|
REACTION_CXSMILES
|
[NH:1]([C:5]1[CH:10]=[CH:9][C:8]([N+:11]([O-])=O)=[CH:7][CH:6]=1)[C:2]([CH3:4])=[O:3].O.NN>CO.[Ni]>[NH:1]([C:5]1[CH:10]=[CH:9][C:8]([NH2:11])=[CH:7][CH:6]=1)[C:2]([CH3:4])=[O:3] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.688 g
|
|
Type
|
reactant
|
|
Smiles
|
N(C(=O)C)C1=CC=C(C=C1)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Two
|
Name
|
|
|
Quantity
|
0.83 g
|
|
Type
|
reactant
|
|
Smiles
|
O.NN
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Ni]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The mixture is reacted for 6 hours
|
|
Duration
|
6 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
suction filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate is concentrated
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N(C(=O)C)C1=CC=C(N)C=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

